N1-(3-(Methylthio)propyl)bleomycinamide
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Description
N1-(3-(Methylthio)propyl)bleomycinamide, also known as Bleomycin DMA2, Demethylbleomycin, Demethylbleomycin A2, and Demethylbleomycin A2 (Technical Grade), is a derivative of Bleomycin . It has a molecular formula of C54H81N17O21S3 and a molecular weight of 1400.53 .
Physical And Chemical Properties Analysis
N1-(3-(Methylthio)propyl)bleomycinamide is a solid substance that is white to off-white in color . It has a melting point of >190°C (dec.) and a density of 1.59±0.1 g/cm3 (Predicted) . It is slightly soluble in acetonitrile and very slightly soluble in water . It has a pKa of 10.84±0.46 (Predicted) .Scientific Research Applications
Efficient Synthesis for Sensing Applications
A significant application lies in the synthesis of N1-(3-(Methylthio)propyl)-related compounds for sensing and imaging. For instance, Massing and Planalp (2015) reported the synthesis of a bifunctional Cu(I) chelator for sensing applications, demonstrating the compound's potential in gram-scale quantities. This synthesis emphasizes the compound's versatility and its application in the development of new sensing materials for biological and chemical sensors (Massing & Planalp, 2015).
Optoelectronic and Solar Cell Applications
In the field of optoelectronics, Bildirir et al. (2018) described the use of related compounds in the efficient synthesis of a new solution-processable n-type conjugated polymer network. This development shows promise for organic solar cells, highlighting the role of such compounds in enhancing thermal stability, absorbance, and electrochemical properties, crucial for energy conversion and storage solutions (Bildirir et al., 2018).
Therapeutic and Diagnostic Applications
In a more direct health-related application, the synthesis of N1-(3-(Methylthio)propyl)bleomycinamide analogues has been explored for therapeutic and diagnostic purposes. For example, the development of novel aromatic diamine compounds, such as those inhibiting the nuclear translocation of NF-kappaB without affecting IkappaB degradation, showcases the potential for treatments against inflammation and cancer (Shin et al., 2004). Similarly, Duan et al. (2003) synthesized novel 99mTc( SNN/S) "3+1" mixed ligand complexes, demonstrating their potential as brain perfusion agents for diagnostic imaging, further underscoring the versatility of N1-(3-(Methylthio)propyl)bleomycinamide in biomedical research (Duan et al., 2003).
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-[2-[4-[4-(3-methylsulfanylpropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-1-oxobutan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H81N17O21S3/c1-19-32(68-45(71-43(19)57)24(11-30(56)75)63-12-23(55)44(58)81)49(85)70-34(40(25-13-60-18-64-25)90-53-42(38(79)36(77)28(14-72)89-53)91-52-39(80)41(92-54(59)87)37(78)29(15-73)88-52)50(86)65-21(3)35(76)20(2)46(82)69-33(22(4)74)48(84)62-9-7-31-66-27(17-94-31)51-67-26(16-95-51)47(83)61-8-6-10-93-5/h13,16-18,20-24,28-29,33-42,52-53,63,72-74,76-80H,6-12,14-15,55H2,1-5H3,(H2,56,75)(H2,58,81)(H2,59,87)(H,60,64)(H,61,83)(H,62,84)(H,65,86)(H,69,82)(H,70,85)(H2,57,68,71)/t20-,21+,22+,23-,24-,28-,29+,33-,34?,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTQNWDTHLXHFI-UFIMUECKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)NC([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H81N17O21S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(Methylthio)propyl)bleomycinamide | |
CAS RN |
41089-03-6 |
Source
|
Record name | Demethylbleomycin A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041089036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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